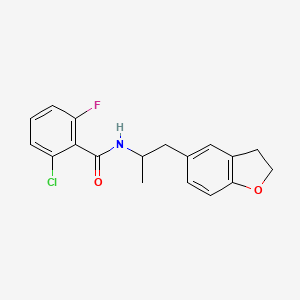

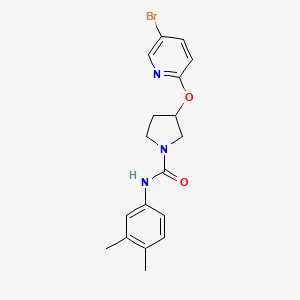

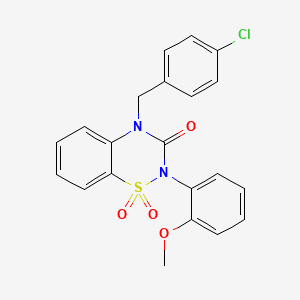

3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, InChI, and SMILES string.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and stability. It may also include studying the compound’s spectral properties.Applications De Recherche Scientifique

Anticancer Potential

Research indicates that quinoline-oxadiazole hybrids, including compounds structurally related to 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, have shown promise in anticancer applications. These compounds have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, demonstrating significant activity. For instance, a study described the synthesis and in vitro cytotoxic potential of indole-quinoline-oxadiazole hybrids, revealing that some compounds exhibited low IC50 values and high selectivity indices towards breast adenocarcinoma cells, suggesting potential as anticancer agents (Kamath, Sunil, & Ajees, 2016). These findings underscore the importance of the quinoline-oxadiazole scaffold in designing new anticancer drugs.

Antibacterial Activity

Another area of application for 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one related compounds is in the development of antibacterial agents. A study synthesized a series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline derivatives and screened them for antibacterial activities against various bacterial strains. Several compounds showed potential antibacterial activity, indicating the relevance of this chemical framework in creating new antibiotics (Joshi, Mandhane, Khan, & Gill, 2011).

Antioxidant and Antitumor Activities

The oxadiazole-quinoline derivatives have also been explored for their antioxidant and antitumor activities. A study synthesizing (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, reported moderate to high activities in antioxidant properties and cytotoxicity tests, showcasing the compounds' potential in treating diseases associated with oxidative stress and cancer (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).

Coordination Polymers and Magnetic Properties

Furthermore, compounds with the quinoline-oxadiazole structure have been used in the synthesis of coordination polymers. These materials, due to their structural features, have shown interesting magnetic properties, which could be leveraged in various technological applications, such as in the development of new materials for data storage or sensors (Wu, Pan, Zhang, Jin, & Ma, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound.

Orientations Futures

This involves predicting or suggesting further studies that can be done with the compound. It could include suggesting modifications to the compound to improve its properties or suggesting new reactions that it could undergo.

Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to refer to multiple sources including research articles, books, and databases. If you have access to a library or a database like PubMed, Scopus, or Web of Science, you could use them to find more information on your compound. You could also consider reaching out to researchers in the field for more information. Please remember to evaluate the credibility of your sources and to cite them appropriately in your work.

Propriétés

IUPAC Name |

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-11-6-2-3-7-12(11)17-20-18(23-21-17)14-10-19-15-9-5-4-8-13(15)16(14)22/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLDBZJOTKKGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)

![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)

![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)

![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2640207.png)

![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)